molecular formula C20H25N3O3S B5341215 N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide

N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide

Cat. No. B5341215
M. Wt: 387.5 g/mol
InChI Key: UOLIWPOJXNXQIL-UHFFFAOYSA-N
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Description

N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, also known as Compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting the activity of several enzymes and receptors, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of several enzymes and receptors, including protease-activated receptor 4 (PAR4), protein tyrosine phosphatase 1B (PTP1B), and dipeptidyl peptidase 4 (DPP4). PAR4 is a receptor that plays a role in thrombosis, and inhibitors of PAR4 are being developed as antithrombotic agents. PTP1B is an enzyme that regulates insulin signaling, and inhibitors of PTP1B are being developed as potential treatments for type 2 diabetes. DPP4 is an enzyme that degrades incretin hormones, and inhibitors of DPP4 are being developed as treatments for type 2 diabetes.

Mechanism of Action

The mechanism of action of N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 involves binding to the active site of the target enzyme or receptor, thereby inhibiting its activity. The binding of this compound 1 to PAR4, for example, prevents the activation of platelets and the formation of blood clots. The binding of this compound 1 to PTP1B enhances insulin signaling and improves glucose homeostasis. The binding of this compound 1 to DPP4 increases the levels of incretin hormones, which stimulate insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 1 depend on the specific enzyme or receptor that it targets. In general, this compound 1 has been found to be well-tolerated and has minimal toxicity in preclinical studies. In animal models, this compound 1 has been shown to improve glucose homeostasis, reduce inflammation, and prevent thrombosis.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 is its high potency and selectivity for its target enzymes and receptors. This makes it a valuable tool for studying the biological functions of these targets. However, the low yield of the synthesis process and the relatively high cost of the compound can be limiting factors for lab experiments.

Future Directions

There are several potential future directions for research on N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of interest is the exploration of the therapeutic potential of this compound 1 in various disease models, including diabetes, inflammation, and thrombosis. Additionally, the development of new derivatives and analogs of this compound 1 may lead to the discovery of even more potent and selective inhibitors of its target enzymes and receptors.
Conclusion
In conclusion, this compound, or this compound 1, is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity for its target enzymes and receptors make it a valuable tool for scientific research. Future research on this compound 1 may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 involves several steps, including the formation of an amine intermediate, which is then reacted with a sulfonamide to form the final product. The process is complex and requires expertise in synthetic chemistry. The yield of the synthesis process is also relatively low, making it challenging to produce large quantities of this compound 1.

properties

IUPAC Name

N-[4-[(2,3-dimethylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-7-6-8-19(16(15)2)22-27(25,26)18-11-9-17(10-12-18)21-20(24)23-13-4-3-5-14-23/h6-12,22H,3-5,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLIWPOJXNXQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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